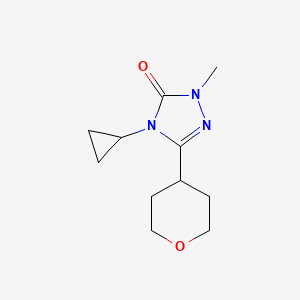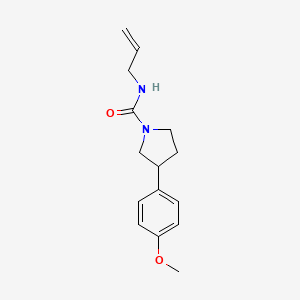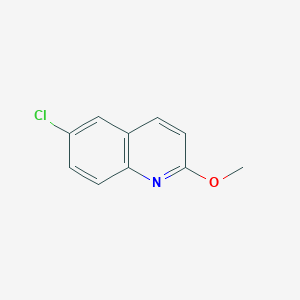
6-Chloro-2-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline backbone with a chlorine atom at the 6th position and a methoxy group at the 2nd position . The molecular weight is 193.63 g/mol .Aplicaciones Científicas De Investigación
Chemosensor for Metal Ions
6-Chloro-2-methoxyquinoline derivatives have been explored for their potential as chemosensors. For instance, a study by Prodi et al. (2001) characterized a quinoline derivative that selectively responds to Cd²⁺ ions over other tested metal ions, indicating its usefulness in detecting cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antimicrobial and Antifungal Activities
Several studies have synthesized quinoline derivatives, including those similar to this compound, and evaluated their antimicrobial properties. Tabassum et al. (2014) synthesized 2-chloroquinolin-3-yl ester derivatives and found that some compounds exhibited significant activity against various bacterial and fungal species (Tabassum et al., 2014).
Studies on Fluorescence Properties
The fluorescence properties of quinoline derivatives have been a subject of research. Schulman et al. (1974) studied the absorption and fluorescence spectra of 6-methoxyquinoline, which shares structural similarities with this compound, to understand its basic properties in different pH environments (Schulman et al., 1974).
Synthesis and Characterization
Studies also focus on the synthesis and characterization of quinoline derivatives. For example, Jiang Jia-mei (2010) reported the synthesis of 4-Chloro-8-methoxyquinoline, a compound structurally related to this compound, and detailed the reaction conditions and product confirmation (Jiang Jia-mei, 2010).
Luminescence Properties
The luminescence properties of quinoline derivatives, similar to this compound, have been explored in research. Enoua et al. (2009) synthesized cyano functionalized 6-methoxyquinolin-2-ones and studied their fluorescence properties, offering insights into potential applications in sensing and imaging (Enoua et al., 2009).
Propiedades
IUPAC Name |
6-chloro-2-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHACXDSODKLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

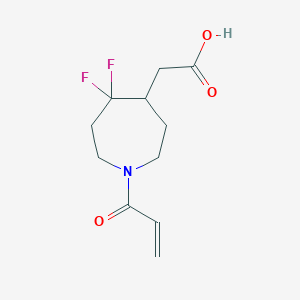
![N-(4-ethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2645916.png)
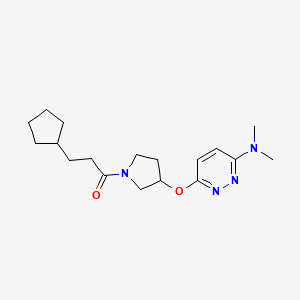
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)
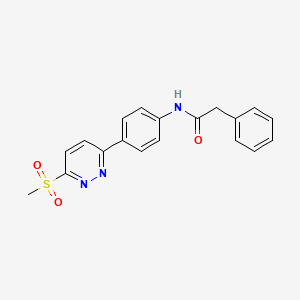
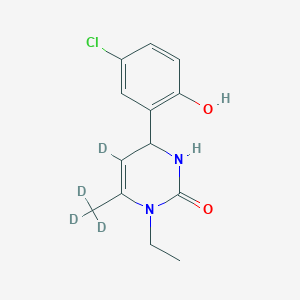
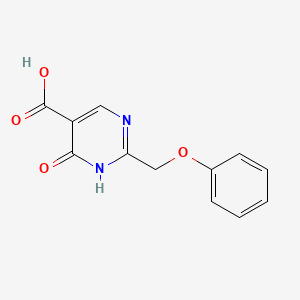
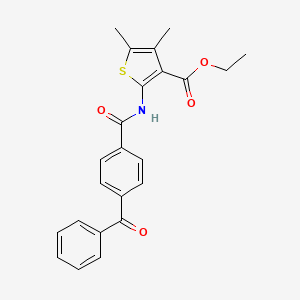
![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)
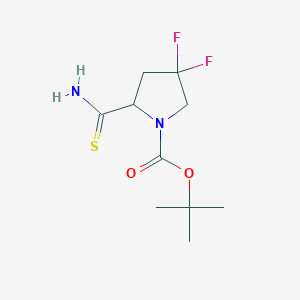
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)
